molecular formula C8H12F3NO3 B7864128 (S)-3,3-Dimethyl-2-(2,2,2-trifluoroacetamido)butanoic acid CAS No. 666832-71-9

(S)-3,3-Dimethyl-2-(2,2,2-trifluoroacetamido)butanoic acid

Cat. No.: B7864128
CAS No.: 666832-71-9
M. Wt: 227.18 g/mol
InChI Key: FCTPLAZWXGEGKO-SCSAIBSYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-3,3-Dimethyl-2-(2,2,2-trifluoroacetamido)butanoic acid: is a synthetic organic compound with the molecular formula C8H12F3NO3 . This compound is characterized by its trifluoroacetyl group attached to a chiral center, making it a valuable building block in pharmaceutical synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through a series of organic reactions starting from tert-leucine or its derivatives. The key steps involve:

  • Protection of the amino group: using trifluoroacetic anhydride to form the trifluoroacetamide derivative.

  • Resolution of the racemic mixture: to obtain the (S)-enantiomer, often using chiral chromatography or enzymatic methods.

Industrial Production Methods: In an industrial setting, the synthesis is scaled up using reactors designed to handle hazardous materials safely. The process involves continuous monitoring of reaction conditions such as temperature, pressure, and pH to ensure product quality and yield.

Chemical Reactions Analysis

(S)-3,3-Dimethyl-2-(2,2,2-trifluoroacetamido)butanoic acid: undergoes various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form carboxylic acids or their derivatives.

  • Reduction: Reduction reactions can be performed to convert the trifluoroacetamide group to an amine.

  • Substitution: Nucleophilic substitution reactions can occur at the trifluoroacetyl group.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Lithium aluminum hydride (LiAlH4) is often used for reduction reactions.

  • Substitution: Nucleophiles such as amines and alcohols are used in substitution reactions.

Major Products Formed:

  • Oxidation: Trifluoroacetic acid derivatives.

  • Reduction: Trifluoroacetamide derivatives.

  • Substitution: Amides and esters.

Scientific Research Applications

This compound finds applications in various fields:

  • Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

  • Biology: Studied for its potential biological activity and interactions with biomolecules.

  • Medicine: Investigated for its use in drug development, particularly in the design of new pharmaceuticals.

  • Industry: Employed in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which this compound exerts its effects depends on its specific application. For instance, in drug development, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved would vary based on the context of its use.

Comparison with Similar Compounds

(S)-3,3-Dimethyl-2-(2,2,2-trifluoroacetamido)butanoic acid: is unique due to its trifluoroacetyl group and chiral center. Similar compounds include:

  • L-Tert-Leucine: Similar structure but lacks the trifluoroacetyl group.

  • N-Trifluoroacetyl-L-Tert-Leucine: Similar but with a different stereochemistry.

These compounds differ in their reactivity and biological activity, making This compound particularly valuable in specific applications.

Properties

IUPAC Name

(2S)-3,3-dimethyl-2-[(2,2,2-trifluoroacetyl)amino]butanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12F3NO3/c1-7(2,3)4(5(13)14)12-6(15)8(9,10)11/h4H,1-3H3,(H,12,15)(H,13,14)/t4-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCTPLAZWXGEGKO-SCSAIBSYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(C(=O)O)NC(=O)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)[C@@H](C(=O)O)NC(=O)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12F3NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

666832-71-9
Record name (2S)-3,3-Dimethyl-2-((2,2,2-trifluoroacetyl)amino)butanoic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0666832719
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (S)-3,3-dimethyl-2-(2,2,2-trifluoroacetamido)butanoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name (2S)-3,3-Dimethyl-2-[(2,2,2-trifluoroacetyl)amino]butanoic acid
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UGE73XPP8H
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(S)-3,3-Dimethyl-2-(2,2,2-trifluoroacetamido)butanoic acid
Reactant of Route 2
Reactant of Route 2
(S)-3,3-Dimethyl-2-(2,2,2-trifluoroacetamido)butanoic acid
Reactant of Route 3
Reactant of Route 3
(S)-3,3-Dimethyl-2-(2,2,2-trifluoroacetamido)butanoic acid
Reactant of Route 4
Reactant of Route 4
(S)-3,3-Dimethyl-2-(2,2,2-trifluoroacetamido)butanoic acid
Reactant of Route 5
Reactant of Route 5
(S)-3,3-Dimethyl-2-(2,2,2-trifluoroacetamido)butanoic acid
Reactant of Route 6
Reactant of Route 6
(S)-3,3-Dimethyl-2-(2,2,2-trifluoroacetamido)butanoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.